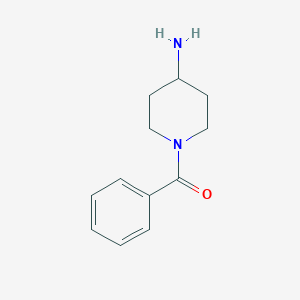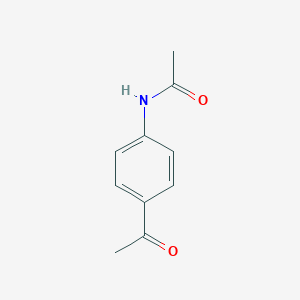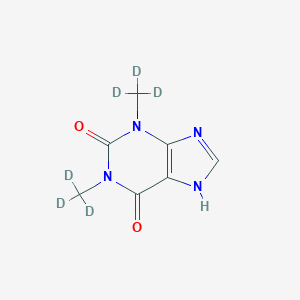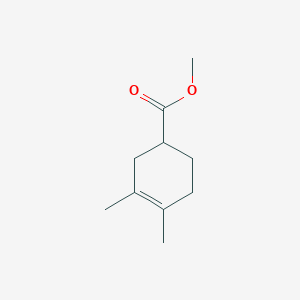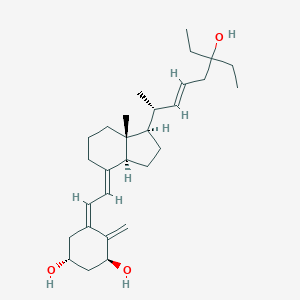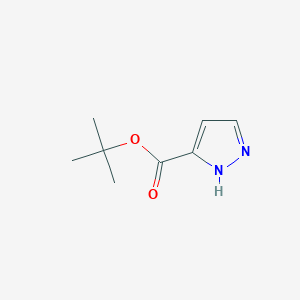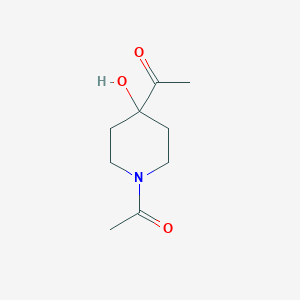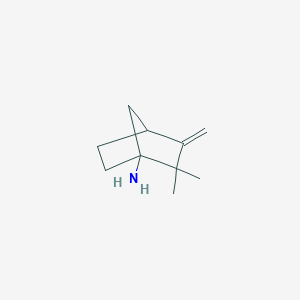
2,2-Dimethyl-3-methylenenorbornan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-methylenenorbornan-1-amine, commonly known as DMMA, is a cyclic amine that has gained significant attention from the scientific community due to its unique chemical structure and potential applications. DMMA is a derivative of norbornene, a bicyclic hydrocarbon that is widely used in organic synthesis.
Scientific Research Applications
DMMA has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMMA is in the field of organic synthesis. DMMA can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. DMMA has also been studied for its potential use in the development of new materials, such as liquid crystals and conducting polymers.
Mechanism of Action
The mechanism of action of DMMA is not well understood. However, it is believed that DMMA acts as a nucleophile and can react with various electrophiles, such as carbonyl compounds and halogens. DMMA can also undergo ring-opening reactions, leading to the formation of various products.
Biochemical and Physiological Effects
DMMA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMMA can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMMA has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that DMMA can reduce the severity of symptoms in animal models of inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
DMMA has several advantages for lab experiments. It is readily available, easy to handle, and can be synthesized in high purity and yield. DMMA is also stable under normal laboratory conditions. However, DMMA has some limitations for lab experiments. It is highly reactive and can react with various electrophiles, making it difficult to control the reaction. DMMA is also toxic and should be handled with care.
Future Directions
For the study of DMMA include the development of new synthetic methods and the study of its mechanism of action.
Synthesis Methods
DMMA can be synthesized via a multistep process that involves the reaction of norbornene with various reagents. One of the most common methods for synthesizing DMMA is the reaction of norbornene with dimethylamine in the presence of a catalytic amount of palladium. This method yields DMMA in high purity and yield.
properties
CAS RN |
150963-99-8 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3 |
InChI Key |
DMELIBGVYFEADI-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
Canonical SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
synonyms |
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




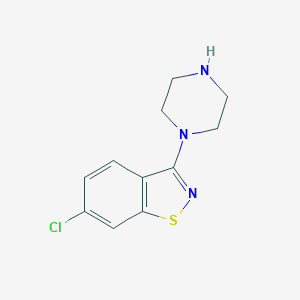
![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
